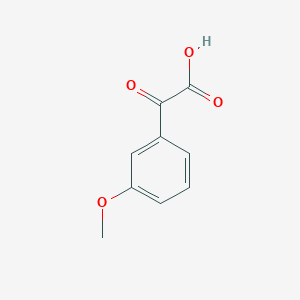

3-甲氧基苯基乙醛酸

描述

科学研究应用

农作物生物质转化为香草醛

3-甲氧基苯基乙醛酸在农作物生物质转化为香草醛中起着重要作用 . 这一过程是利用生物基原料进行有价值的有机化合物绿色制造的更广泛努力的一部分 . 从木质素生产香草醛特别引人注目,因为它迎合了自然界中可再生芳香族化合物的供应 .

香草醛的合成

该化合物用于合成香草醛,香草醛是一种重要的芳香调味化合物,广泛应用于食品和化妆品行业 . 该方法涉及通过亲电芳香取代反应使愈创木酚与乙醛酸反应 . 然后,氧化脱羧将香草基扁桃酸转化为4-羟基-3-甲氧基苯基乙醛酸,随后将其转化为香草醛 .

乙醛酸合成

3-甲氧基苯基乙醛酸也参与乙醛酸的合成 ,乙醛酸是精细有机合成中的重要组成部分,广泛应用于制药、食品和香料行业 . 乙醛酸可以从乙二醛的水溶液中通过催化、电化学和酶促方法以及在溶液中通过马来酸的臭氧化反应合成 .

生命科学研究

安全和危害

作用机制

Target of Action

Glyoxylic acid, a related compound, interacts with several targets such as malate synthase g and isocitrate lyase . These enzymes play crucial roles in the glyoxylate cycle and the tricarboxylic acid cycle .

Mode of Action

Glyoxylic acid is known to participate in the glyoxylate cycle, which operates as an anaplerotic route for replenishing the tricarboxylic acid cycle during growth on fatty acid substrates .

Biochemical Pathways

(3-Methoxyphenyl)glyoxylic acid likely affects several biochemical pathways. Glyoxylic acid, for instance, is involved in the Glycine and Serine Metabolism, Alanine Metabolism, and other metabolic pathways . The downstream effects of these pathways can vary widely, influencing everything from energy production to amino acid synthesis.

Result of Action

The action of glyoxylic acid can lead to the formation of succinate and glyoxylate from isocitrate , which are key components of several metabolic pathways.

Action Environment

It’s worth noting that the suzuki–miyaura coupling reaction, which involves organoboron reagents, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . This might suggest that (3-Methoxyphenyl)glyoxylic acid could also exhibit similar properties.

生化分析

Biochemical Properties

It is known that glyoxylic acid, from which (3-Methoxyphenyl)glyoxylic acid is derived, plays a crucial role in various metabolic pathways . It can be assumed that (3-Methoxyphenyl)glyoxylic acid might interact with enzymes, proteins, and other biomolecules in a similar manner. The nature of these interactions could be influenced by the methoxyphenyl group present in the molecule.

Cellular Effects

A study has shown that glyoxylic acid, an α-keto acid metabolite derived from glycine, promotes myogenesis in C2C12 cells . It is plausible that (3-Methoxyphenyl)glyoxylic acid might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (3-Methoxyphenyl)glyoxylic acid is not well established. It is known that glyoxylic acid is involved in several metabolic pathways . It is possible that (3-Methoxyphenyl)glyoxylic acid exerts its effects at the molecular level through similar pathways, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of (3-Methoxyphenyl)glyoxylic acid at different dosages in animal models are not well studied. It is known that the minimum lethal dose of undiluted ethylene glycol, a related compound, varies across different species

Metabolic Pathways

(3-Methoxyphenyl)glyoxylic acid is likely involved in metabolic pathways similar to those of glyoxylic acid. Glyoxylic acid is known to be involved in the glyoxylate cycle, a variation of the tricarboxylic acid cycle . This cycle is crucial for the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .

Transport and Distribution

It is known that glyoxylic acid is rapidly absorbed from the gastrointestinal tract . It is plausible that (3-Methoxyphenyl)glyoxylic acid might have similar transport and distribution characteristics.

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . It is plausible that (3-Methoxyphenyl)glyoxylic acid might have similar subcellular localization patterns.

属性

IUPAC Name |

2-(3-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXXIWFTHWCOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate](/img/structure/B2520886.png)

![5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2520889.png)

![4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2520890.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)

![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide](/img/structure/B2520894.png)

![Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2520896.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)

![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)

amino]acetamide](/img/structure/B2520907.png)

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2520908.png)